REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[C:5]([CH3:7])[O:4][N:3]=1.C([Li])CCC.[CH2:13]1[O:15][CH2:14]1>O1CCCC1>[CH3:1][C:2]1[CH:6]=[C:5]([CH2:7][CH2:13][CH2:14][OH:15])[O:4][N:3]=1
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=C1)C
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
908 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
390 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to -75° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
less than 65° C
|
Type
|
STIRRING
|
Details
|
The chilled solution was stirred for thirty minutes
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
CUSTOM
|
Details
|
at about -65° C.
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture at 8° C. was quenched
|
Type
|
TEMPERATURE
|
Details
|
with continued cooling in an 8° C. bath
|
Type
|
ADDITION
|
Details
|
by adding 1.2 L of 2.5M hydrochloric acid over a period of 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
rose to 23° C.
|
Type
|
STIRRING
|
Details
|
was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with 500 ml of water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=C1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 147 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |